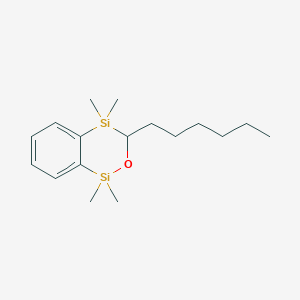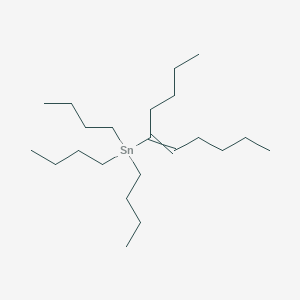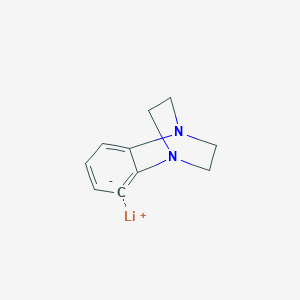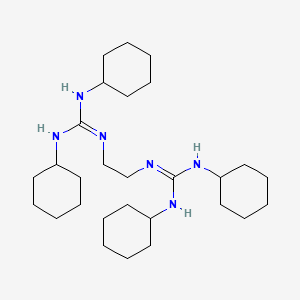
N'',N'''-Ethane-1,2-diylbis(N,N'-dicyclohexylguanidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine): is a chemical compound known for its unique structure and properties It is a bis-guanidine derivative, which means it contains two guanidine groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) typically involves the reaction of ethane-1,2-diamine with N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
Chemistry: N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Its ability to interact with biological membranes makes it a candidate for drug development.
Industry: In the industrial sector, N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) is used as a stabilizer in polymer production. It helps improve the thermal and mechanical properties of polymers, making them more durable.
Mechanism of Action
The mechanism of action of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and electrostatic interactions with specific amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cell membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
N,N’-Ethane-1,2-diylbis(N-methylformamide): A related compound with similar structural features but different functional groups.
Ethylenediaminediacetic acid: Another compound with an ethane-1,2-diyl linker but different functional groups.
Uniqueness: N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) is unique due to its bis-guanidine structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological targets sets it apart from other similar compounds.
Properties
CAS No. |
136168-27-9 |
|---|---|
Molecular Formula |
C28H52N6 |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2-[2-[bis(cyclohexylamino)methylideneamino]ethyl]-1,3-dicyclohexylguanidine |
InChI |
InChI=1S/C28H52N6/c1-5-13-23(14-6-1)31-27(32-24-15-7-2-8-16-24)29-21-22-30-28(33-25-17-9-3-10-18-25)34-26-19-11-4-12-20-26/h23-26H,1-22H2,(H2,29,31,32)(H2,30,33,34) |
InChI Key |
AAYDHOLYDKGJDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=NCCN=C(NC2CCCCC2)NC3CCCCC3)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


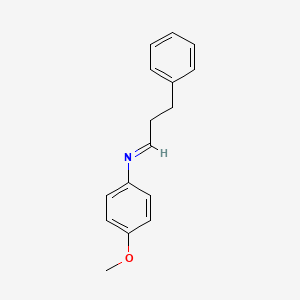
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
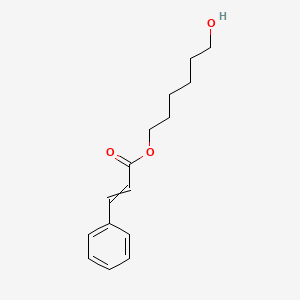
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
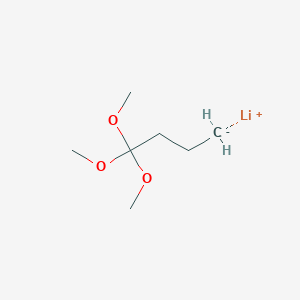
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
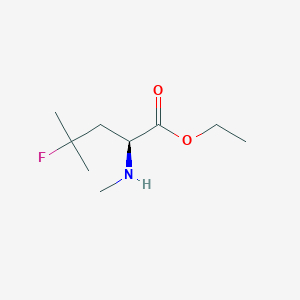
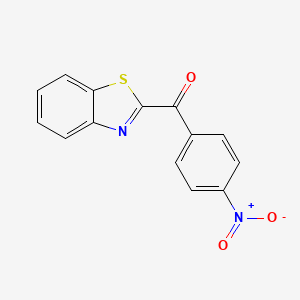
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)

